molecular formula C32H24N6NaO11S3 B12322864 Chlorazol Black BH

Chlorazol Black BH

Cat. No.: B12322864
M. Wt: 787.8 g/mol
InChI Key: JVURXDJWRHHVDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chlorazol Black BH is an organic azo dye known for its dark blue to black color. It is primarily used in the textile industry for dyeing fabrics and materials. The compound has a molecular formula of C32H25N6NaO11S3 and a molecular weight of 788.75 . It is also known for its applications in scientific research, particularly in microscopy and staining techniques .

Preparation Methods

Chlorazol Black BH is synthesized through a series of chemical reactions involving diazotization and coupling. The synthetic route typically involves the double nitriding of 4-(4-Aminophenyl)benzenamine under alkaline conditions. This is followed by coupling with 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid and 6-Amino-4-hydroxynaphthalene-2-sulfonic acid . Industrial production methods often involve large-scale reactions under controlled conditions to ensure the purity and consistency of the final product.

Comparison with Similar Compounds

Chlorazol Black BH is unique due to its specific chemical structure and properties. Similar compounds include Chlorazol Black E, Direct Black 38, and Naphthol Blue Black . These compounds share similar staining and dyeing properties but differ in their chemical structures and specific applications. For example, Chlorazol Black E is known for its strong affinity for cellulose and chitin, making it useful for differentiating between cellulose and lignin in plant tissues .

Properties

Molecular Formula

C32H24N6NaO11S3

Molecular Weight

787.8 g/mol

InChI

InChI=1S/C32H24N6O11S3.Na/c33-20-6-1-18-12-26(51(44,45)46)29(31(39)24(18)14-20)37-35-21-7-2-16(3-8-21)17-4-9-22(10-5-17)36-38-30-27(52(47,48)49)13-19-11-23(50(41,42)43)15-25(34)28(19)32(30)40;/h1-15,39-40H,33-34H2,(H,41,42,43)(H,44,45,46)(H,47,48,49);

InChI Key

JVURXDJWRHHVDH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=C(C=C4C=CC(=CC4=C3O)N)S(=O)(=O)O)N=NC5=C(C6=C(C=C(C=C6C=C5S(=O)(=O)O)S(=O)(=O)O)N)O.[Na]

Related CAS

2429-73-4
68214-82-4

Origin of Product

United States

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